molecular formula C7H13N B13604149 3,3-Dimethylpentanenitrile

3,3-Dimethylpentanenitrile

Cat. No.: B13604149
M. Wt: 111.18 g/mol
InChI Key: ZRBLVTMNOAUKIX-UHFFFAOYSA-N
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Description

3,3-Dimethylpentanenitrile is an organic compound with the molecular formula C7H13N. It is a nitrile, characterized by the presence of a cyano group (-CN) attached to a carbon atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,3-Dimethylpentanenitrile can be synthesized through several methods. One common approach involves the reaction of 3,3-dimethylpentan-2-one with hydroxylamine hydrochloride to form the corresponding oxime, which is then dehydrated to yield the nitrile. The reaction conditions typically involve the use of a dehydrating agent such as phosphorus pentachloride or thionyl chloride.

Industrial Production Methods

In an industrial setting, this compound can be produced through the catalytic dehydration of 3,3-dimethylpentan-2-amine. This process often employs catalysts such as alumina or silica-alumina at elevated temperatures to facilitate the removal of water and formation of the nitrile group.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethylpentanenitrile undergoes various chemical reactions, including:

    Hydrolysis: In the presence of acidic or basic conditions, the nitrile group can be hydrolyzed to form the corresponding carboxylic acid.

    Reduction: The nitrile can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Typically involves the use of hydrochloric acid or sodium hydroxide.

    Reduction: Commonly employs lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents such as sodium methoxide or potassium cyanide are often used.

Major Products Formed

    Hydrolysis: Yields 3,3-dimethylpentanoic acid.

    Reduction: Produces 3,3-dimethylpentan-2-amine.

    Substitution: Results in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,3-Dimethylpentanenitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.

    Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of intermediates for drug molecules.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-Dimethylpentanenitrile involves its reactivity as a nitrile. The cyano group is highly polar, making it susceptible to nucleophilic attack. This reactivity underlies many of its chemical transformations, such as hydrolysis and reduction. The molecular targets and pathways involved depend on the specific reaction and conditions employed.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethylpentanenitrile: Similar in structure but with a different position of the methyl groups.

    3-Methylpentanenitrile: Contains one less methyl group, affecting its reactivity and properties.

    2,2-Dimethylpentanenitrile: Another isomer with different methyl group positioning.

Uniqueness

3,3-Dimethylpentanenitrile is unique due to the specific positioning of its methyl groups, which influences its steric and electronic properties. This positioning can affect its reactivity and the types of reactions it undergoes compared to its isomers.

Properties

Molecular Formula

C7H13N

Molecular Weight

111.18 g/mol

IUPAC Name

3,3-dimethylpentanenitrile

InChI

InChI=1S/C7H13N/c1-4-7(2,3)5-6-8/h4-5H2,1-3H3

InChI Key

ZRBLVTMNOAUKIX-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)CC#N

Origin of Product

United States

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